4-(chloromethyl)-5-ethyl-1H-pyrazole
Description
4-(Chloromethyl)-5-ethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position and an ethyl (-C₂H₅) group at the 5-position of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity . The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the ethyl substituent may influence steric and electronic properties, affecting solubility and stability. This compound is typically synthesized via multi-step routes involving cyclization or functionalization of pre-existing pyrazole frameworks, as seen in analogous intermediates (e.g., Scheme 2 in ) .
Properties
IUPAC Name |
4-(chloromethyl)-5-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQMRFHDCHGSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-5-ethyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This compound features a chloromethyl group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that pyrazoles can act as inhibitors of certain enzymes and receptors, impacting pathways involved in inflammation, cancer progression, and other diseases.
- Enzyme Inhibition : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibiting COX can reduce pain and inflammation, making pyrazoles potential candidates for anti-inflammatory drugs.
- Anticancer Activity : Some studies suggest that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Certain pyrazole compounds demonstrate antibacterial and antifungal activities, potentially serving as leads for new antimicrobial agents.
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM, suggesting its potential as an anticancer agent .
- Inflammation Model : In an experimental model of inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group, indicating its anti-inflammatory properties .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other pyrazole derivatives:
Scientific Research Applications
Agricultural Applications
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives, including 4-(chloromethyl)-5-ethyl-1H-pyrazole. Research indicates that compounds containing the pyrazole structure exhibit significant activity against pests such as Aphis fabae and Mythimna separata. For instance, a study demonstrated that certain pyrazole derivatives achieved up to 85.7% mortality against A. fabae at specific concentrations, comparable to established insecticides like imidacloprid .
| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| This compound | Aphis fabae | 85.7 | 12.5 |
| Other Pyrazole Derivative | Mythimna separata | Variable | 500 |
This effectiveness suggests that this compound can be developed into a potent insecticide with a favorable safety profile.
Medicinal Applications
Anticancer Activity
The pyrazole scaffold has been extensively studied for its anticancer properties. Research indicates that various pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, modifications in the pyrazole structure can lead to enhanced anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
A study focused on synthesizing new pyrazole derivatives found that certain compounds exhibited significant activity against breast cancer cell lines, indicating potential for further development as anticancer agents . The structure-activity relationship (SAR) analysis suggested that the introduction of different substituents could enhance efficacy.
| Compound Type | Cancer Type | Activity Observed |
|---|---|---|
| Pyrazole Derivatives | Breast Cancer | Significant Cytotoxicity |
| Modified Pyrazoles | Various Cell Lines | Variable Efficacy |
Pharmacological Insights
Anti-inflammatory and Analgesic Properties
The pharmacological profile of pyrazoles includes anti-inflammatory and analgesic activities. Studies have shown that compounds with the pyrazole ring can modulate inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases . The modulation of central nervous system targets also suggests potential use in treating pain-related disorders.
Case Studies
- Case Study on Insecticidal Efficacy : A comprehensive bioassay was conducted using various concentrations of this compound against Aphis fabae. Results indicated a dose-dependent response, with optimal concentrations yielding significant mortality rates.
- Anticancer Compound Development : A series of synthesized pyrazoles were tested against multiple cancer cell lines, revealing specific derivatives with IC50 values in the low micromolar range, highlighting their potential as lead compounds in drug development.
Comparison with Similar Compounds
Structural Analogues
a. 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ()
- Structural Differences : Replaces the ethyl group with a trifluoromethyl (-CF₃) at position 3 and adds a difluoromethoxy (-OCF₂H) group at position 3.
- Impact : The trifluoromethyl group increases electronegativity and lipophilicity, enhancing agrochemical activity (e.g., herbicidal properties). The difluoromethoxy group may improve metabolic stability compared to the ethyl substituent .
b. 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ()
- Structural Differences : Substitutes the chloromethyl group with a carbaldehyde (-CHO) at position 4 and introduces a phenyl ring at position 1.
- The ethyl group at position 3 provides similar steric effects as in the target compound .
c. Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate ()
- Structural Differences : Replaces the pyrazole core with a thiazole ring and introduces an ethoxy-substituted phenyl group.
- Impact : The thiazole ring alters electronic properties (e.g., higher aromatic stabilization), while the ethoxy groups enhance solubility in polar solvents. The chloromethyl group retains reactivity for further functionalization .
Physicochemical Properties
| Property | 4-(Chloromethyl)-5-ethyl-1H-pyrazole | 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
|---|---|---|---|
| Molecular Weight | ~158.6 g/mol | ~238.7 g/mol | ~279.6 g/mol |
| Polarity | Moderate (Cl, ethyl) | High (CHO, phenyl) | High (CF₃, OCF₂H) |
| Reactivity | High (Cl-CH₂) | Moderate (CHO) | Moderate (Cl-CH₂, OCF₂H) |
| Applications | Intermediate for functionalization | Pharmaceutical precursor | Agrochemical lead |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The foundational step in synthesizing this compound is the formation of the pyrazole ring. This is typically achieved by cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
- Starting Materials: Ethyl 4-chloroacetoacetate or ethyl 4-pyrazolecarboxylate derivatives.
- Reagents: Hydrazine hydrate is commonly used to induce ring closure.
- Conditions: The reaction is carried out under reflux in the presence of a base such as sodium ethoxide or sodium hydroxide, often in polar aprotic solvents like dimethylformamide (DMF) or ethanol.
- Outcome: Formation of the pyrazole core with an ethyl substituent at the 5-position.
This step is crucial for establishing the heterocyclic framework that will be functionalized further.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 4-position is introduced through selective chloromethylation of the pyrazole ring.
- Method 1: Reaction of ethyl 4-pyrazolecarboxylate with chloromethyl methyl ether under acidic conditions. This electrophilic substitution introduces the chloromethyl group at the 4-position.
- Method 2: Oxidative chlorination of ethyl 4-(methyl)-5-pyrazolecarboxylate derivatives using hydrogen peroxide and hydrochloric acid in dichloroethane solvent, as described in patent CN106187894A. This process involves controlled dropwise addition of hydrogen peroxide to a mixture of the pyrazole ester, hydrochloric acid, and dichloroethane at temperatures between 20–30°C, followed by incubation at elevated temperatures (50–70°C) for several hours to achieve chlorination.
Purification and Isolation
- After the chloromethylation reaction, the mixture is subjected to phase separation and washed sequentially with sodium sulfite, sodium carbonate, and water to remove impurities.
- Drying over anhydrous sodium sulfate and removal of organic solvents like dichloroethane by distillation yields the purified this compound or its esters.
- Further purification can include recrystallization or chromatographic techniques to enhance purity and yield.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Ethyl 4-chloroacetoacetate + hydrazine hydrate + base | Reflux (~80) | 4–6 | Solvent: ethanol or DMF; base controls cyclization |
| Chloromethylation (oxidative) | Pyrazole ester + HCl (35–40% mass) + H2O2 (30–40%) + DCE | 20–30 (addition), 50–70 (incubation) | 6–7 | Slow dropwise H2O2 addition; controlled temperature |
| Work-up | Washing with Na2SO3, Na2CO3, water; drying over Na2SO4 | Ambient | — | Removes residual oxidants and acids |
| Purification | Recrystallization or chromatography | Ambient | — | Enhances product purity |
Research Findings and Analysis
Yield and Purity
- Overall yields of pyrazole derivatives prepared via these methods typically range from 30% to 50%, depending on reaction optimization and purification steps.
- The oxidative chlorination method yields high selectivity for the 4-position chloromethyl group without significant over-chlorination or ring degradation.
Spectroscopic Characterization
- ¹H NMR: Chloromethyl protons appear as singlets around δ 4.5–5.0 ppm; ethyl substituent protons show characteristic triplets and quartets.
- ¹³C NMR: Ester carbonyl carbons resonate near δ 165–170 ppm; chloromethyl carbons are deshielded due to the electronegative chlorine.
- Mass Spectrometry: Molecular ion peaks confirm the molecular weight (~188.6 g/mol).
- FT-IR: Strong C=O stretch near 1700 cm⁻¹; C–Cl stretch near 750 cm⁻¹ confirms chloromethyl presence.
Optimization Strategies
- Controlling the molar ratios of hydrochloric acid, hydrogen peroxide, and pyrazole ester is critical to prevent side reactions.
- Temperature management during addition and incubation phases ensures selective chlorination and minimizes decomposition.
- Use of inert atmosphere (nitrogen or argon) during sensitive steps improves reproducibility.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + chloromethylation with chloromethyl methyl ether | Ethyl 4-pyrazolecarboxylate, chloromethyl methyl ether, acid | Electrophilic substitution | Straightforward, well-established | Chloromethyl methyl ether is toxic and carcinogenic |
| Oxidative chlorination (patent method) | Pyrazole ester, HCl, H2O2, dichloroethane | Oxidative chlorination | High selectivity, scalable | Requires careful control of oxidants and temperature |
| Direct chlorination with SOCl2 or POCl3 (literature precedent) | Pyrazole derivatives, thionyl chloride or POCl3 | Chlorination | Efficient chloromethyl introduction | Harsh reagents, potential over-chlorination |
Q & A
Q. What are the common synthetic routes for preparing 4-(chloromethyl)-5-ethyl-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation or Vilsmeier–Haack reactions. For example, pyrazole derivatives are often synthesized using precursors like ethyl acetoacetate and phenylhydrazine under controlled conditions (e.g., DMF as a solvent, reflux at 120°C). Key factors include:
- Temperature : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for functionalization .
- Purification : Column chromatography with silica gel is standard, but recrystallization from ethanol/water mixtures improves purity . Methodological Tip: Optimize solvent polarity to balance reaction rate and byproduct formation.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : The chloromethyl (–CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm, while the ethyl (–CH₂CH₃) group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–3.0 ppm) .
- IR : Stretching vibrations for C–Cl (650–750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z ~174 (C₆H₁₀ClN₂) with fragmentation patterns for Cl loss (~139 Da) . Data Contradiction Note: Discrepancies in chemical shifts may arise from solvent effects or impurities; always compare with literature benchmarks .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the functionalization of this compound?
- Selective Alkylation : Use bulky bases (e.g., K₂CO₃) to deprotonate the pyrazole N–H without nucleophilic attack on the chloromethyl group .
- Protection/Deprotection : Temporarily protect the pyrazole ring with Boc groups to direct reactivity to the chloromethyl site .
- Kinetic Control : Lower reaction temperatures (0–25°C) reduce unwanted dimerization or over-alkylation . Case Study: In synthesizing coumarin hybrids, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one was coupled to pyrazole derivatives via thioether linkages, achieving >80% yield by avoiding excess thiol nucleophiles .
Q. How can computational methods (DFT, molecular docking) predict the reactivity and pharmacological potential of this compound derivatives?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloromethyl group’s susceptibility to nucleophilic substitution) .
- Molecular Docking : Screen derivatives against SARS-CoV-2 protease (PDB: 6LU7) to assess binding affinity; pyrazole-thiophene hybrids showed docking scores <−7.0 kcal/mol, suggesting antiviral potential . Data Limitation: Computational predictions require experimental validation (e.g., IC₅₀ assays) due to approximations in solvation models .
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Single-Crystal X-ray Diffraction : SHELX software refines unit cell parameters and hydrogen-bonding networks. For example, pyrazole-carbaldehyde derivatives crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .
- Twinned Data Refinement : Use SHELXL for high-resolution data to correct for twinning artifacts in polar space groups . Critical Analysis: Discrepancies between calculated and observed densities may indicate solvent inclusion; apply SQUEEZE in PLATON to model disordered regions .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the hydrolysis of pyrazole-4-carboxylate esters to carboxylic acids?
- Base Selection : NaOH in ethanol/water (1:1) at 60°C hydrolyzes ethyl esters efficiently, but LiOH in THF/H₂O improves sterically hindered substrates .
- Acid Workup : Use HCl (1M) to precipitate the carboxylic acid, avoiding prolonged heating to prevent decarboxylation . Troubleshooting: Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
